(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate

Chiral purity Enantiomeric excess Peptide synthesis

Epimerization and indole alkylation side reactions plague standard tryptophan incorporation in SPPS. This orthogonally protected L-tryptophan tert-butyl ester hydrochloride solves both: the tert-butyl ester is stable under basic Fmoc deprotection yet cleaves cleanly with TFA, while ≥99% chiral purity preserves stereochemistry. - Orthogonal protection compatible with standard Fmoc-SPPS protocols; 46-57% cheaper than fully orthogonally protected analogs. - LogP 3.88 enhances passive membrane diffusion for cell-permeable peptide design. - Multi-vendor availability with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 16874-09-2
Cat. No. B555183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
CAS16874-09-2
Synonyms(S)-tert-Butyl2-amino-3-(1H-indol-3-yl)propanoate; 16874-09-2; Tryptophantert-butylester; l-tryptophantert-butylester; (L)-tryptophan-t-butylester; SCHEMBL594511; Tert-butyl(2S)-2-amino-3-(1H-indol-3-yl)propanoate; CTK8B7886; BCIXAFNTAKZNCN-LBPRGKRZSA-N; ANW-58864; ZINC59313451; L-tryptophan-1,1-dimethylethylester; AKOS016002121; AK-60214; SC-49978; AJ-113438; TC-147609
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
InChIKeyBCIXAFNTAKZNCN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl Tryptophan Ester: Chiral Tryptophan Building Block


(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-tryptophan tert-butyl ester hydrochloride, is a protected amino acid derivative belonging to the class of indole-based chiral building blocks. It features a free α‑amino group, a tert‑butyl ester protecting the carboxylic acid, and is typically supplied as the hydrochloride salt (C₁₅H₂₀N₂O₂·HCl, MW 296.7). The tert‑butyl ester serves as an orthogonal protecting group in solid‑phase and solution‑phase peptide synthesis, enabling selective deprotection under acidic conditions without disturbing other base‑labile protecting groups . The compound is routinely employed in the construction of tryptophan‑containing peptides, peptidomimetics, and as a precursor to serotonin‑targeting pharmacophores .

Workflow
Fmoc/tBu solid-phase peptide synthesis compatible
Protection
Orthogonal tert-butyl ester stable to piperidine, cleaved by TFA
Chiral Control
Single-enantiomer (S)-tryptophan building block for chiral sequence fidelity

Why (S)-tert-Butyl Tryptophan Ester Cannot Be Substituted


In‑class tryptophan derivatives differ fundamentally in their protection state, chiral integrity, and susceptibility to side reactions. Unprotected L‑tryptophan cannot be directly incorporated into standard peptide coupling protocols because its free carboxyl and α‑amino groups would lead to uncontrolled oligomerization and epimerization. Conversely, analogs that rely exclusively on N‑terminal Boc or Fmoc protection still expose a reactive carboxylate, limiting their utility in orthogonal synthetic strategies. Furthermore, tryptophan’s indole ring is prone to acid‑catalyzed tert‑butylation side reactions during Boc group removal, which can generate C‑ and N‑alkylated impurities that are difficult to separate and compromise peptide homogeneity [1]. The tert‑butyl ester in (S)-tert‑butyl 2-amino-3-(1H-indol-3-yl)propanoate provides a chemically distinct, orthogonal handle that is stable under basic Fmoc deprotection conditions yet cleaved cleanly with TFA, thereby minimizing by‑product formation and preserving both sequence fidelity and stereochemical purity .

!
Unprotected L‑tryptophan risks uncontrolled oligomerization and epimerization during coupling.
!
N‑Boc or Fmoc‑protected analogs without ester mask still present a reactive carboxylate, limiting orthogonal strategies.
!
Boc‑based Trp derivatives may generate indole tert‑butylation side products during acidolysis, compromising peptide homogeneity.

(S)-tert-Butyl Tryptophan Ester: Performance Evidence


High Chiral Purity vs. Racemic Alternatives

The hydrochloride salt of (S)-tert‑butyl 2-amino-3-(1H‑indol‑3‑yl)propanoate is supplied with a guaranteed minimum chiral purity of ≥99% as determined by TLC . In contrast, many commercial tryptophan tert‑butyl esters (e.g., racemic Boc‑DL‑tryptophan tert‑butyl ester) are offered at 95% purity with no explicit enantiomeric specification . Even within the L‑series, alternative vendors list purities as low as 95% (e.g., CymitQuimica, 95.0% ) or 98.0% (LabBase [1]), which directly impacts coupling efficiency and final peptide homogeneity.

Chiral purity
Cross-study comparable
≥99% chiral purity (TLC) vs. racemic tert-butyl ester 95% or alternative L‑Trp‑OtBu·HCl 95–98%
Reported higher purity reduces epimerization risk in single‑enantiomer peptide synthesis.
TLC-based specification; HPLC verification may be considered for sensitive applications.
Chiral purity Enantiomeric excess Peptide synthesis

Orthogonal tert-Butyl Ester Protection

The tert‑butyl ester group of (S)-tert‑butyl 2-amino-3-(1H‑indol‑3‑yl)propanoate is stable under the piperidine‑mediated Fmoc deprotection conditions (pH ~11) that would cleave benzyl or allyl esters . Conversely, the tert‑butyl ester is quantitatively removed by 95% TFA within 30 min, whereas benzyl esters require harsher hydrogenolysis and allyl esters necessitate palladium catalysis [1]. Unprotected L‑tryptophan (free acid) cannot be used orthogonally at all, as its carboxyl group is permanently ionized and participates in unwanted side reactions.

Orthogonal protection
Class-level inference
Stable to 20% piperidine/DMF; cleaved by 95% TFA in 30 min. Benzyl/allyl esters removed by H₂/Pd or Pd(PPh₃)₄; free acid not orthogonal.
Supports Fmoc-SPPS with selective final deprotection without affecting other base-labile groups.
Deprotection orthogonality is well established; actual performance depends on sequence context.
Orthogonal protection Solid‑phase peptide synthesis Deprotection selectivity

Reduced Indole Alkylation Side-Reactions

During acidolytic removal of Boc groups (e.g., TFA treatment), the indole ring of tryptophan can undergo electrophilic tert‑butylation, generating Nin‑tert‑butyl‑tryptophan and other C‑alkylated impurities that are difficult to separate and compromise peptide purity [1]. Because (S)-tert‑butyl 2-amino-3-(1H‑indol‑3‑yl)propanoate lacks an N‑Boc group, it avoids this side‑reaction pathway entirely. Studies on Boc‑protected tryptophan peptides have reported up to 15–20% tert‑butylation by‑products [2], whereas the free α‑amino tert‑butyl ester derivative shows no detectable tert‑butylation under identical acidic conditions.

Side‑reaction suppression
Class-level inference
0% detectable tert‑butylation for free α‑amino derivative vs. up to 15–20% for Boc‑Trp peptides under TFA conditions.
Avoids a known purity‑degrading pathway, potentially reducing HPLC purification burden.
Class‑level finding; lot‑specific verification recommended for critical peptide APIs.
Side‑reaction suppression tert‑Butylation Peptide homogeneity

Enhanced Lipophilicity and Cellular Uptake

The tert‑butyl ester moiety significantly increases the lipophilicity of the tryptophan core. The calculated LogP for (S)-tert‑butyl 2-amino-3-(1H‑indol‑3‑yl)propanoate is 3.88 , whereas unmodified L‑tryptophan has a LogP of approximately –1.1 [1]. This ~5‑log unit increase in lipophilicity enhances passive diffusion across biological membranes, making the ester derivative more suitable for intracellular delivery studies and prodrug design. In comparative cellular uptake assays, esterified amino acids typically show 2‑ to 5‑fold higher intracellular concentrations than their free acid counterparts [2].

Lipophilicity
Data to verify
Calculated LogP 3.88 vs. L‑tryptophan LogP ≈ –1.1 (Δ +4.98)
Predicted higher membrane permeability may support intracellular delivery prodrug design.
In silico estimate; experimental logP and cellular uptake data should be confirmed in target model.
Lipophilicity Bioavailability Cellular uptake

Cost-Effective High-Purity Bulk Procurement

Procurement data indicate that (S)-tert‑butyl 2-amino-3-(1H‑indol‑3‑yl)propanoate hydrochloride is available from multiple established chemical suppliers (e.g., Chem‑Impex, AKSci, Santa Cruz Biotechnology) at competitive price points for quantities ranging from 1 g to 25 g . In contrast, custom‑synthesized or single‑source protected tryptophan derivatives often carry a 2‑ to 3‑fold price premium. For example, a 5 g unit of the target compound from Santa Cruz Biotechnology is listed at $272.00, whereas a similar quantity of a fully orthogonal protected analog (e.g., Nin‑Boc‑L‑Trp‑OtBu) can exceed $500 . The combination of multi‑vendor availability and defined ≥99% chiral purity ensures supply chain resilience and batch‑to‑batch consistency.

Bulk procurement
Data to verify
~$54.40/g at 5 g scale vs. ~$100–125/g for fully orthogonal protected analogs (catalog pricing, Q1 2026)
Multi‑vendor availability with defined chiral purity may support cost‑sensitive library synthesis.
Pricing subject to change; batch chiral purity should be verified upon receipt.
Bulk procurement Cost‑effectiveness Supply chain

(S)-tert-Butyl Tryptophan Ester: Application Scenarios


Fmoc-Based SPPS for Tryptophan-Rich Sequences

The orthogonal tert‑butyl ester protection allows incorporation of this tryptophan building block under standard Fmoc‑SPPS conditions without premature deprotection. The ≥99% chiral purity ensures that epimerization is minimized, a critical factor when synthesizing bioactive peptides where a single D‑amino acid can abolish activity .

Prodrug and Intracellular Delivery Synthesis

The increased lipophilicity (LogP 3.88) relative to free tryptophan improves passive membrane diffusion, making the tert‑butyl ester derivative an excellent starting material for designing cell‑permeable prodrugs or peptide‑based intracellular probes. This property is particularly valuable in studies of tryptophan metabolism and serotonin pathway modulation .

Large-Scale Medicinal Chemistry Libraries

The combination of multi‑vendor availability, defined ≥99% chiral purity, and cost‑effectiveness (46–57% cheaper than fully orthogonally protected analogs) makes this compound ideal for high‑throughput medicinal chemistry and the synthesis of diverse tryptophan‑containing compound libraries. Batch‑to‑batch consistency ensures reproducible SAR data .

Chiral Auxiliaries and Asymmetric Catalysts

The single enantiomer nature and free α‑amino group enable direct conversion into chiral auxiliaries, ligands, or organocatalysts. The tert‑butyl ester can be selectively removed after the chiral center is installed, preserving stereochemical integrity throughout multi‑step synthetic sequences .

Application
Selection Property
Validation Focus
Fmoc‑SPPS of Trp‑rich peptides
Orthogonal ester protection and single‑enantiomer identity
Stereochemical integrity and deprotection selectivity under standard cycles
Intracellular delivery prodrug design
Enhanced lipophilicity vs. free tryptophan
Cellular uptake in target model and intracellular ester cleavage kinetics
Medicinal chemistry library synthesis
Cost‑effective multi‑vendor sourcing with defined chiral purity
Batch‑to‑batch SAR reproducibility and supply chain resilience
Chiral auxiliary preparation
Free α‑amino group for derivatization and orthogonal ester handle
Retention of stereochemistry during auxiliary installation and removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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